molecular formula C8H14ClNO2 B13913530 Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Cat. No.: B13913530
M. Wt: 191.65 g/mol
InChI Key: MKSITYOYROGDRD-RVFBJDCBSA-N
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Description

Molecular Formula: C₈H₁₄ClNO₂ Molar Mass: 191.66 g/mol CAS Number: 2497594-26-8 This bicyclic compound features a rigid 2-azabicyclo[3.1.0]hexane core with a methyl ester group at position 3 and a methyl substituent at position 5. Its stereochemistry ((1S,3S,5S)) is critical for its role as a pharmaceutical intermediate, particularly in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like saxagliptin . The hydrochloride salt enhances stability and solubility for synthetic applications .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-8-3-5(7(10)11-2)9-6(8)4-8;/h5-6,9H,3-4H2,1-2H3;1H/t5-,6-,8+;/m0./s1

InChI Key

MKSITYOYROGDRD-RVFBJDCBSA-N

Isomeric SMILES

C[C@]12C[C@H](N[C@H]1C2)C(=O)OC.Cl

Canonical SMILES

CC12CC(NC1C2)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride typically involves:

  • Construction of the bicyclic azabicyclo[3.1.0]hexane ring system.
  • Introduction of the methyl substituent at the 5-position.
  • Formation of the methyl ester at the 3-carboxylate position.
  • Resolution or control of stereochemistry to obtain the (1S,3S,5S) isomer.
  • Conversion to the hydrochloride salt for stability and isolation.

Detailed Synthetic Routes

From 2-Aminomethylcyclopropyl Dialkyl Acetal Precursors

A well-documented approach involves starting from cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal derivatives, which undergo cyclization and functional group transformations to afford the azabicyclo[3.1.0]hexane core.

Stepwise Process:

  • Preparation of 2-cyanocyclopropyl-1,1-dialkyl acetal:

    • Hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate with NaOH.
    • Conversion to acid chloride using oxalyl chloride.
    • Reduction with tri-(tert-butoxy) lithium aluminium hydride to aldehyde.
    • Acetal formation via reflux in ethanol to yield 2-cyanocyclopropyl-1,1-dialkyl acetal.
  • Reduction to 2-aminomethylcyclopropyl-1,1-dialkyl acetal:

    • Treatment of the acetal with lithium aluminium hydride in tetrahydrofuran (THF).
    • Workup with sodium hydroxide and ether extraction.
  • Cyclization to 3-azabicyclo[3.1.0]hexane-2-carboxylic acid:

    • Reaction of the amine acetal with potassium cyanide in glacial acetic acid and methanesulphonic acid at elevated temperature.
    • Hydrolysis of nitrile to carboxylic acid using 6 N hydrochloric acid under reflux.
    • Isolation of hydrochloride salt of the azabicyclo acid.
  • Conversion to methyl ester:

    • Esterification of the carboxylic acid intermediate with methanol under acidic conditions to yield the methyl ester.
  • Stereochemical control:

    • The process typically yields cis/trans mixtures.
    • Separation of (1S,3S,5S) isomer achieved by fractional crystallization or chromatographic techniques.

This synthetic sequence is supported by patent literature (US4255334A) which provides experimental details and spectral confirmation of intermediates and final products.

Alternative Synthetic Routes

While the above method is classical and well-documented, alternative synthetic strategies may involve:

  • Use of chiral auxiliaries or catalysts to induce stereoselectivity during ring closure.
  • Direct cyclopropanation of suitably functionalized pyrrolidine derivatives.
  • Employing modern asymmetric synthesis techniques such as organocatalysis or transition metal catalysis to improve yield and stereoselectivity.

However, detailed experimental data for these alternative routes specific to this compound remain limited in publicly accessible literature.

Summary Table of Key Preparation Steps

Step No. Intermediate/Process Reagents/Conditions Outcome/Product
1 cis-Ethyl 2-cyanocyclopropylcarboxylate NaOH hydrolysis, acidification 2-Cyanocyclopropyl carboxylic acid
2 Acid chloride formation Oxalyl chloride, reflux in benzene Acid chloride intermediate
3 Aldehyde formation Tri-(tert-butoxy) lithium aluminium hydride, -60 °C, THF 2-Cyanocyclopropylaldehyde
4 Acetal formation Reflux in ethanol 2-Cyanocyclopropyl-1,1-dialkyl acetal
5 Reduction to amine acetal Lithium aluminium hydride, THF, room temp 2-Aminomethylcyclopropyl-1,1-dialkyl acetal
6 Cyclization to azabicyclo acid KCN, glacial acetic acid, methanesulphonic acid, 40-65 °C 3-Azabicyclo(3.1.0)hexane-2-carboxylic acid
7 Hydrolysis to hydrochloride salt 6 N HCl, reflux Hydrochloride salt of azabicyclo acid
8 Esterification Methanol, acidic conditions This compound

Analytical and Spectral Data

The identity and purity of intermediates and the final product are confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy showing characteristic signals consistent with bicyclic amine and methyl ester functionalities.
  • Mass spectrometry confirming molecular weight.
  • Optical rotation measurements to verify stereochemical purity.
  • Chromatographic techniques (HPLC, ion exchange chromatography) for isomer separation.

Chemical Reactions Analysis

Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 2-azabicyclo[3.1.0]hexane scaffold but differ in substituents, stereochemistry, and applications:

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Structural Differences Applications
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.66 2497594-26-8 Methyl ester at C3, methyl at C5, (1S,3S,5S) stereochemistry Intermediate for saxagliptin and related DPP-4 inhibitors
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride C₁₀H₁₆ClNO₂ 205.68 565456-77-1 6,6-dimethyl substituents, (1R,2S,5S) stereochemistry Intermediate in antiviral and protease inhibitor synthesis
tert-Butyl (1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexane-2-carboxylate C₁₁H₁₆N₂O₂ 208.26 Not specified tert-butyl ester, cyano group at C3 Precursor for modified bicyclic amines
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride C₆H₁₀ClN₂O 162.62 709031-39-0 Carboxamide at C3, no ester group Direct intermediate in saxagliptin synthesis

Biological Activity

Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride, with CAS number 2497594-26-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.66 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its biological activity.

Research indicates that this compound may exhibit various pharmacological effects:

  • Anti-inflammatory Activity :
    • The compound has shown promising results in inhibiting inflammatory pathways, particularly through interactions with cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies suggest that it can form stable complexes with these enzymes, potentially leading to reduced inflammation and pain relief .
  • Antiproliferative Effects :
    • In vitro studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Properties :
    • Preliminary investigations hint at neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of COX enzymes; reduction in edema
AntiproliferativeInhibition of cancer cell growth
NeuroprotectivePotential protective effects against neurodegeneration

Case Study: Anti-inflammatory Effects

In a controlled study evaluating the anti-inflammatory properties of this compound, researchers administered varying doses to animal models exhibiting paw edema. The results demonstrated a dose-dependent reduction in inflammation:

  • Low Dose (10 mg/kg) : 30% reduction in edema
  • Medium Dose (30 mg/kg) : 51% reduction in edema
  • High Dose (50 mg/kg) : 70% reduction in edema

These findings were consistent with molecular docking predictions that indicated strong binding affinity to COX enzymes, supporting the compound's role as a potential anti-inflammatory agent .

Pharmacological Profile

The pharmacological profile of this compound suggests a multifaceted mechanism of action:

  • Enzyme Inhibition : The compound's ability to inhibit COX enzymes is critical for its anti-inflammatory effects.
  • Cellular Interactions : It forms hydrophobic interactions with non-polar amino acids in the active sites of target enzymes, enhancing its efficacy .

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